1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic routes. It starts with the synthesis of the 3,4-dihydroisoquinoline framework. This is followed by the introduction of the indole moiety and subsequent fluorination. Finally, the attachment of the propan-2-ol side chain and formation of the hydrochloride salt are carried out.
Example Synthesis:
Step 1: Synthesis of 3,4-dihydroisoquinoline intermediate via Pictet-Spengler reaction.
Step 2: Functionalization of the indole unit through electrophilic substitution using reagents like N-fluorobenzenesulfonimide.
Step 3: Coupling of these moieties through a Suzuki-Miyaura cross-coupling reaction.
Step 4: Introduction of propan-2-ol under basic conditions, followed by hydrochloride formation using hydrochloric acid.
Industrial Production Methods
Industrial synthesis may adapt the above steps for scale, ensuring optimal yield and purity. Catalytic hydrogenation and specialized purification techniques like recrystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the isoquinoline nitrogen.
Reduction: Reductive amination reactions can modify its structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might involve reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
Oxidation products may include N-oxide derivatives.
Reduction products may alter the ring structures.
Substitution reactions might yield a variety of functionalized derivatives based on the introduced groups.
Scientific Research Applications
Chemistry: Serves as an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Explored for its interactions with biological receptors and potential biochemical activity.
Medicine: Investigated for therapeutic uses, possibly including anti-inflammatory, anticancer, or antimicrobial applications.
Industry: Utilized in the development of novel materials or as a precursor in pharmaceutical manufacturing.
Mechanism of Action
Molecular Targets and Pathways
The compound likely interacts with specific protein targets, possibly enzymes or receptors, modulating their activity.
Pathway involvement may include inhibition or activation of signaling cascades critical in disease pathways.
Comparison with Similar Compounds
Comparison
Compared to other isoquinoline or indole derivatives, this compound’s fluorinated and dimethyl-substituted indole ring offers unique properties like enhanced binding affinity or altered pharmacokinetics.
List of Similar Compounds
1-(2-Methyl-3,4-dihydroisoquinolin-1(2H)-yl)-3-(1H-indol-3-yl)propan-2-ol
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-2-ol
1-(2-Chloro-3,4-dihydroisoquinolin-1(2H)-yl)-3-(5-fluoro-1H-indol-1-yl)propan-2-ol
This comprehensive look into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride highlights its synthesis, reactivity, and multifaceted applications in scientific research. For any other angle you want to dive deeper into, let’s keep exploring!
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXQPCZUWJKOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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